6-Hydroxy-1,5-dimethyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Hydroxy-1,5-dimethyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,5-dimethyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more complex structures.
Reduction: Reduction reactions may be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, dihydropyrimidines are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine
Medicinally, compounds of this class are investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry
In industry, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,5-dimethyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, dihydropyrimidines can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidine-2,4-diones: These compounds share a similar core structure but may have different substituents.
Barbiturates: These are also pyrimidine derivatives but with different pharmacological properties.
Uniqueness
6-Hydroxy-1,5-dimethyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Its hydroxyl group and phenyl ring may confer distinct properties compared to other dihydropyrimidines.
Properties
CAS No. |
60782-10-7 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
6-hydroxy-1,5-dimethyl-5-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h3-7,10,16H,1-2H3,(H,13,15,17) |
InChI Key |
AQFDUHHPAWYAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)NC1=O)C)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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